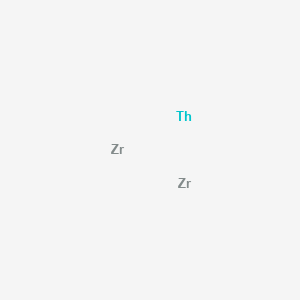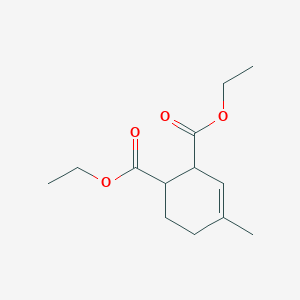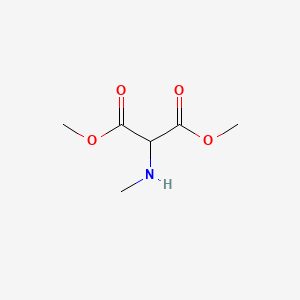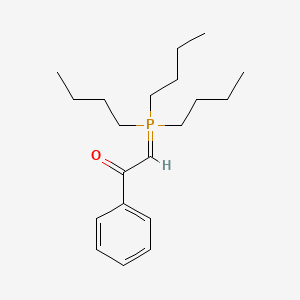
Thorium;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thorium and zirconium are both elements that have significant roles in various scientific and industrial applications. Thorium is a naturally occurring radioactive element, while zirconium is known for its corrosion resistance and high melting point. When combined, thorium and zirconium form compounds that exhibit unique properties, making them valuable in different fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of thorium and zirconium compounds often involves the reaction of metal tetrahalides with alcohols under controlled conditions. For example, thorium tetrachloride and zirconium tetrachloride can react with isopropyl alcohol to form metal tetra-isopropoxides. This reaction typically occurs under alkaline conditions and at controlled temperatures to ensure high yields .
Industrial Production Methods: Industrial production of thorium and zirconium compounds involves mining and processing of their respective ores. Zirconium is primarily obtained from zircon sands, while thorium is extracted from minerals such as monazite and bastnaesite. The extracted metals are then processed to form various compounds, including oxides, halides, and alkoxides .
化学反応の分析
Types of Reactions: Thorium and zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zirconium can react with oxygen at high temperatures to form zirconium dioxide. Thorium, on the other hand, can form thorium dioxide when exposed to oxygen .
Common Reagents and Conditions: Common reagents used in the reactions of thorium and zirconium compounds include halides, alcohols, and acids. For example, zirconium tetrachloride reacts with isopropyl alcohol to form zirconium tetra-isopropoxide. Similarly, thorium tetrachloride can react with hydrochloric acid to form thorium chloride .
Major Products Formed: The major products formed from the reactions of thorium and zirconium compounds include oxides, halides, and alkoxides. For example, the reaction of zirconium with oxygen forms zirconium dioxide, while the reaction of thorium with hydrochloric acid forms thorium chloride .
科学的研究の応用
Thorium and zirconium compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, thorium compounds are used as radiographic contrast agents, while zirconium compounds are used in dental and orthopedic implants due to their biocompatibility .
In industry, thorium and zirconium compounds are used in the production of high-temperature ceramics, nuclear reactors, and aerospace alloys. Zirconium’s corrosion resistance makes it valuable in chemical engineering, while thorium’s radioactive properties make it useful in nuclear energy production .
作用機序
The mechanism of action of thorium and zirconium compounds involves their interaction with molecular targets and pathways. Thorium compounds, due to their radioactive nature, can emit alpha particles that interact with biological tissues, making them useful in radiographic imaging. Zirconium compounds, on the other hand, interact with biological tissues through their biocompatibility, making them suitable for medical implants .
類似化合物との比較
Similar Compounds: Similar compounds to thorium and zirconium include hafnium and uranium compounds. Hafnium, like zirconium, is known for its corrosion resistance and high melting point. Uranium, like thorium, is a radioactive element used in nuclear energy production .
Uniqueness: Thorium and zirconium compounds are unique due to their combination of properties. Thorium’s radioactive nature and zirconium’s corrosion resistance make their compounds valuable in a wide range of applications. Additionally, the ability of zirconium to form stable oxides and halides adds to its versatility in industrial and scientific applications .
特性
CAS番号 |
105173-16-8 |
|---|---|
分子式 |
ThZr2 |
分子量 |
414.49 g/mol |
IUPAC名 |
thorium;zirconium |
InChI |
InChI=1S/Th.2Zr |
InChIキー |
RHNSUXSGEMQMGK-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[Th] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)



![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)

![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)
![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)

![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)

